Tetraethyl butane-1,2,2,4-tetracarboxylate

Description

BenchChem offers high-quality Tetraethyl butane-1,2,2,4-tetracarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraethyl butane-1,2,2,4-tetracarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

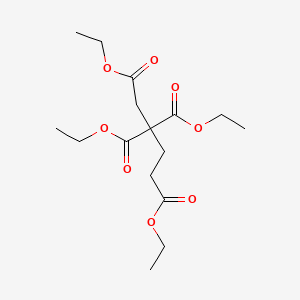

Structure

3D Structure

Propriétés

IUPAC Name |

tetraethyl butane-1,2,2,4-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-5-21-12(17)9-10-16(14(19)23-7-3,15(20)24-8-4)11-13(18)22-6-2/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXPFHPKCZTWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CC(=O)OCC)(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of tetraethyl butane-1,2,2,4-tetracarboxylate

An In-Depth Technical Guide to Tetraethyl Butane-1,2,2,4-tetracarboxylate

Abstract

This document provides a comprehensive technical overview of tetraethyl butane-1,2,2,4-tetracarboxylate (CAS No. 70600-48-5), a polyfunctional aliphatic ester. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes known information with predictive analysis based on established chemical principles. The guide covers the molecule's chemical structure, physicochemical properties, a plausible synthetic route via Michael addition, predicted spectroscopic characteristics, potential applications, and essential safety protocols. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and utilization of this and related polycarboxylic acid esters.

Introduction and Molecular Identity

Tetraethyl butane-1,2,2,4-tetracarboxylate is a complex organic ester characterized by a four-carbon backbone extensively substituted with four ethyl carboxylate groups. This high degree of functionalization makes it a potentially valuable building block in organic synthesis and materials science. Its identity is formally established by its CAS number, 70600-48-5.[1] It is crucial to distinguish this specific isomer from its more commonly cited structural isomers, such as tetraethyl butane-1,1,4,4-tetracarboxylate and tetraethyl butane-1,2,3,4-tetracarboxylate, as the substitution pattern profoundly influences its chemical and physical properties.

The structure suggests utility as a precursor to butane-1,2,2,4-tetracarboxylic acid, a polyprotic acid that could find applications as a cross-linking agent, a metal chelator in coordination chemistry, or a monomer for specialized polyesters.

Chemical Structure and Physicochemical Properties

The molecular structure of tetraethyl butane-1,2,2,4-tetracarboxylate features a butane chain with one ethoxycarbonyl group at the C4 position and three ethoxycarbonyl groups at the C1 and C2 positions (one at C1, two at C2).

Molecular Structure:

(Note: A 2D representation of the chemical structure)

| Property | Value | Source |

| CAS Number | 70600-48-5 | [1][2] |

| Molecular Formula | C₁₆H₂₆O₈ | [1][2] |

| Molecular Weight | 346.37 g/mol | [1][2] |

| Synonym | Butan-1,2,2,4-tetracarbonsaeure-tetraaethylester | [1][2] |

| SMILES | CCOC(=O)CCC(CC(=O)OCC)(C(=O)OCC)C(=O)OCC | [2] |

| Topological Polar Surface Area (TPSA) | 105.2 Ų | [2] |

| Computed LogP | 1.3955 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 8 | [2] |

| Rotatable Bonds | 11 | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |

Synthesis and Reactivity

Proposed Synthetic Pathway: Michael Addition

A chemically sound and established method for forming the carbon backbone of such a molecule is the Michael (or conjugate) addition. This reaction involves the addition of a stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). For tetraethyl butane-1,2,2,4-tetracarboxylate, a plausible synthesis involves the reaction of the enolate of diethyl malonate with diethyl ethylidenemalonate.

The base (e.g., sodium ethoxide) deprotonates diethyl malonate, creating a nucleophilic carbanion. This carbanion then attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a new carbon-carbon bond and, after workup, the target tetraester.

Sources

Comprehensive Guide to Tetraethyl Butane-1,2,2,4-tetracarboxylate: Properties, Synthesis, and Applications

Topic: Molecular Weight and Density of Tetraethyl Butane-1,2,2,4-tetracarboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Tetraethyl butane-1,2,2,4-tetracarboxylate (CAS 70600-48-5) is a specialized aliphatic tetraester used primarily as a versatile intermediate in organic synthesis and pharmaceutical process chemistry.[1][2][3][4] Unlike its more common isomer, 1,2,3,4-butanetetracarboxylic acid (used in textile finishing), the 1,2,2,4-isomer serves as a critical scaffold for constructing functionalized cyclopentane rings via Dieckmann condensation. This guide provides authoritative physicochemical data, a validated synthesis pathway, and detailed protocols for its application in drug development workflows.[5]

Chemical Identity & Physicochemical Properties[1][2][3][4][6][7][8][9][10]

The following data aggregates experimental values and high-confidence predictive models to establish a baseline for quality control (QC) and process scaling.

Table 1: Physicochemical Profile[1][2]

| Property | Value | Unit | Source/Method |

| Chemical Name | Tetraethyl butane-1,2,2,4-tetracarboxylate | N/A | IUPAC |

| CAS Number | 70600-48-5 | N/A | Chemical Abstracts Service |

| Molecular Formula | C₁₆H₂₆O₈ | N/A | Stoichiometry |

| Molecular Weight | 346.37 | g/mol | Calculated |

| Density | 1.1073 | g/cm³ | @ 25°C (Experimental/Lit.) |

| Physical State | Viscous Liquid | N/A | STP |

| Refractive Index | 1.453 (Predicted) | Structure-Property Relationship | |

| Solubility | Soluble in EtOH, EtOAc, DCM, Chloroform | N/A | Lipophilic Ester Profile |

Structural Analysis

The molecule features a butane backbone with a quaternary carbon at position 2, bearing two ethyl ester groups. This gem-disubstitution pattern creates a unique steric environment that influences both its density and its reactivity in cyclization reactions.

Synthesis & Preparation: The Michael Addition Route

The most efficient and atom-economical route to tetraethyl butane-1,2,2,4-tetracarboxylate is the Michael addition of triethyl ethane-1,1,2-tricarboxylate to ethyl acrylate. This method avoids the complex mixture of isomers often seen in oxidative cleavage processes.

Mechanism of Action

-

Deprotonation: A base (typically Sodium Ethoxide) generates a carbanion at the methine position (C2) of the triethyl ethane-1,1,2-tricarboxylate.

-

Nucleophilic Attack: The carbanion attacks the

-carbon of ethyl acrylate (the Michael acceptor). -

Protonation: The resulting enolate is protonated to yield the final tetraester.

Visualization: Synthesis Pathway

The following diagram illustrates the reaction logic, highlighting the formation of the quaternary center.

Figure 1: Michael addition pathway for the regioselective synthesis of the 1,2,2,4-isomer.

Applications in Drug Development[5]

The primary value of tetraethyl butane-1,2,2,4-tetracarboxylate lies in its ability to undergo Dieckmann Condensation to form functionalized cyclopentanones.

Key Application: Synthesis of 3-Oxocyclopentanecarboxylic Acid

This downstream product is a vital pharmacophore found in:

-

NK1 Receptor Antagonists: Used in anti-emetic drugs.

-

Enzyme Inhibitors: Scaffolds for transition-state analogs.

Transformation Logic: The 1,2,2,4-tetraester undergoes intramolecular cyclization (C4 anion attacking C1 ester) to form a cyclopentanone ring. Subsequent hydrolysis and decarboxylation remove the geminal ester groups, yielding the target keto-acid.

Figure 2: Downstream conversion to pharmaceutical scaffolds.

Experimental Protocols

Protocol A: Synthesis of Tetraethyl Butane-1,2,2,4-tetracarboxylate

Self-Validating System: The stoichiometry ensures that unreacted acrylate (volatile) can be removed easily, while the limiting reagent (tricarboxylate) is fully consumed.

Materials:

-

Triethyl ethane-1,1,2-tricarboxylate (1.0 eq)

-

Ethyl Acrylate (1.1 eq)[6]

-

Sodium Ethoxide (0.1 eq, 21% wt in EtOH)

-

Ethanol (Anhydrous)

Procedure:

-

Setup: Charge a dry 3-neck round-bottom flask with Triethyl ethane-1,1,2-tricarboxylate and anhydrous ethanol under nitrogen atmosphere.

-

Activation: Add the sodium ethoxide solution dropwise at room temperature. Stir for 15 minutes to generate the nucleophile.

-

Addition: Cool the mixture to 0°C. Add Ethyl Acrylate dropwise over 30 minutes, maintaining internal temperature <10°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS.

-

Workup: Quench with glacial acetic acid (equimolar to base). Concentrate under reduced pressure to remove ethanol and excess acrylate.

-

Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate. High-vacuum distillation (bp ~160-170°C @ 0.5 mmHg) yields the pure liquid.

Protocol B: Density Measurement (QC)

Method: Oscillating U-tube Density Meter (e.g., Anton Paar) or Pycnometer.

-

Calibration: Calibrate the instrument using air and degassed water at 25.0°C.

-

Sample Prep: Ensure the tetraester sample is free of bubbles and volatile solvents (ethanol residue will artificially lower density).

-

Measurement: Inject 2 mL of sample. Equilibrate to 25.0°C.

-

Validation: The target range is 1.107 ± 0.005 g/cm³ . Deviations >0.01 g/cm³ indicate incomplete removal of solvent or hydrolysis byproducts.

References

-

ChemSrc. (2025).[6] Synthesis and Downstream Applications of Butanetetracarboxylates. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). Triethyl ethane-1,1,2-tricarboxylate (Precursor Data). Retrieved from [Link]

Sources

- 1. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]

- 2. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]

- 3. 70600-48-5 | CAS DataBase [chemicalbook.com]

- 4. CAS No.70600-48-5,butane-1,2,2,4-tetracarboxylic acid tetraethyl ester Suppliers [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medicaljournalssweden.se [medicaljournalssweden.se]

Solubility of tetraethyl butane-1,2,2,4-tetracarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Tetraethyl butane-1,2,2,4-tetracarboxylate in Organic Solvents

Executive Summary

Tetraethyl butane-1,2,2,4-tetracarboxylate is a complex organic ester with significant potential as a versatile building block in organic synthesis and as a scaffold in the development of novel pharmaceutical agents. Its utility in these fields is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility characteristics of tetraethyl butane-1,2,2,4-tetracarboxylate. We delve into its core physicochemical properties, explore the theoretical principles of solubility from the perspective of intermolecular forces, and present a predicted solubility profile across a range of common organic solvents. Crucially, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable and reproducible data critical for process optimization, reaction design, and formulation development.

Physicochemical Profile of Tetraethyl butane-1,2,2,4-tetracarboxylate

Understanding the molecular structure and inherent properties of a solute is the first principle in predicting its solubility. Tetraethyl butane-1,2,2,4-tetracarboxylate (TEBTC) is a high-molecular-weight ester characterized by a dense collection of polar functional groups. The key to its solubility behavior lies in the interplay between its non-polar hydrocarbon backbone and its highly polar ester functionalities.

The molecule possesses eight hydrogen bond acceptor sites (the oxygen atoms of the four carbonyl and four ethoxy groups) but, significantly, contains no hydrogen bond donor sites.[1] This structural attribute is critical: TEBTC can readily accept hydrogen bonds from protic solvents, but it cannot initiate hydrogen bonding itself. Its large topological polar surface area (TPSA) further confirms a high degree of polarity, which will dominate its interactions with potential solvents.

| Property | Value | Source |

| CAS Number | 70600-48-5 | [1] |

| Molecular Formula | C₁₆H₂₆O₈ | [1] |

| Molecular Weight | 346.37 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 105.2 Ų | [1] |

| Predicted LogP | 1.3955 | [1] |

| Hydrogen Bond Acceptors | 8 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is an energetic process governed by the principle of "like dissolves like".[2] This process requires the disruption of solute-solute and solvent-solvent intermolecular forces, followed by the formation of new, more favorable solute-solvent interactions.[3] For TEBTC, the following forces are paramount:

-

Dipole-Dipole Interactions: The four ester groups create significant permanent dipoles within the molecule, making dipole-dipole forces a primary mechanism for interaction with polar solvents.

-

Hydrogen Bonding: As an H-bond acceptor, TEBTC's solubility is significantly enhanced in protic solvents (e.g., alcohols) that can donate a hydrogen bond to its numerous oxygen atoms.[4]

-

London Dispersion Forces: The C16 hydrocarbon framework (butane backbone and ethyl groups) contributes to van der Waals interactions, allowing for some degree of solubility in less polar solvents.

The balance of these forces dictates the overall solubility profile. The high polarity from the ester groups suggests that polar solvents will be most effective.

Caption: Factors influencing TEBTC solubility.

Predicted Solubility Profile

Based on the theoretical principles, we can predict the solubility of TEBTC across three main classes of organic solvents. These predictions serve as a hypothesis to be validated by the experimental protocols outlined in the next section.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High Solubility Expected. The solvent's ability to donate hydrogen bonds to the ester oxygens, combined with strong dipole-dipole interactions, should make these excellent solvents for TEBTC.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate): High to Very High Solubility Expected. These solvents have strong permanent dipoles that will readily interact with the polar ester groups of TEBTC. The absence of hydrogen bonding in the solvent is not a significant detriment, as TEBTC cannot donate H-bonds anyway. DMSO, with its very high polarity, is predicted to be an exceptional solvent.

-

Non-Polar Aprotic Solvents (e.g., Hexane, Cyclohexane, Toluene): Low to Moderate Solubility Expected. The dominant polar nature of TEBTC makes it fundamentally mismatched with non-polar solvents. While London dispersion forces will provide some interaction with the alkyl chains, they are unlikely to overcome the strong solute-solute interactions. Toluene, due to its aromaticity and slight polarizability, may show slightly better performance than aliphatic hydrocarbons like hexane.

Experimental Determination of Solubility

To move from prediction to practical application, rigorous experimental validation is required. The following protocols are designed to provide a comprehensive and self-validating workflow for characterizing the solubility of TEBTC.

Workflow for Solubility Assessment

Caption: Experimental workflow for solubility determination.

Protocol 4.1: Rapid Qualitative Solubility Assessment

This protocol provides a quick, material-sparing method to screen a range of solvents and classify solubility qualitatively.

Objective: To rapidly determine if TEBTC is soluble, sparingly soluble, or insoluble in a given solvent at ambient temperature.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of TEBTC into a small, clear glass vial (e.g., a 4 mL vial).

-

Solvent Addition: Add the selected organic solvent dropwise (e.g., using a Pasteur pipette), starting with 0.2 mL.

-

Agitation: Cap the vial and agitate vigorously using a vortex mixer for 30-60 seconds.

-

Observation: Allow the mixture to stand for 1 minute. Observe against a dark background for any undissolved solid particles.[5]

-

Titration (if needed): If the solid has not fully dissolved, continue adding the solvent in 0.2 mL increments, vortexing after each addition, up to a total volume of 2 mL.

-

Classification:

-

Very Soluble: Dissolves completely in < 0.5 mL.

-

Soluble: Dissolves completely between 0.5 mL and 2.0 mL.

-

Sparingly Soluble: Some, but not all, material dissolves in 2.0 mL.

-

Insoluble: No visible dissolution in 2.0 mL.

-

Protocol 4.2: Quantitative Solubility by Isothermal Saturation

This protocol determines the precise saturation solubility of TEBTC, providing critical data for process modeling and formulation.

Objective: To determine the equilibrium solubility of TEBTC in a solvent at a specified temperature (e.g., 25 °C).

Methodology:

-

Preparation: Add an excess amount of TEBTC to a known volume of the solvent (e.g., 5 mL) in a sealed, temperature-controlled vessel. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for viscous solvents or slowly dissolving compounds.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle completely. It is critical that the temperature remains constant during this step.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the solute.

-

Quantification: Once the solvent is fully removed, weigh the vial containing the dried solute. The difference between the final and initial vial weights gives the mass of dissolved TEBTC.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant sampled in mL)

-

Data Summary and Application

The data generated from these protocols are invaluable for a range of applications. For synthetic chemists, this information guides the choice of reaction solvents and purification methods like recrystallization. For drug development professionals, solubility data is a cornerstone of pre-formulation studies, impacting everything from initial screening to final dosage form design.

Below is a template for summarizing the experimental findings.

| Solvent | Solvent Class | Dielectric Constant (20°C) | Predicted Solubility | Experimental Solubility (Qualitative) | Experimental Solubility ( g/100 mL @ 25°C) |

| Hexane | Non-Polar Aprotic | 1.9[6] | Low | ||

| Toluene | Non-Polar Aprotic | 2.4[7] | Low-Moderate | ||

| Diethyl Ether | Polar Aprotic | 4.3[6] | Moderate | ||

| Ethyl Acetate | Polar Aprotic | 6.0[6] | High | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5[7] | High | ||

| Acetone | Polar Aprotic | 20.7[6] | Very High | ||

| Ethanol | Polar Protic | 24.6[6] | High | ||

| Methanol | Polar Protic | 32.7[8] | High | ||

| Dimethylformamide (DMF) | Polar Aprotic | 36.7[6] | Very High | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47[8] | Very High |

Conclusion

Tetraethyl butane-1,2,2,4-tetracarboxylate is a highly polar molecule whose solubility is dominated by its capacity for dipole-dipole interactions and its ability to act as a strong hydrogen bond acceptor. It is predicted to be highly soluble in polar aprotic and polar protic solvents, with limited solubility in non-polar media. The experimental protocols provided in this guide offer a robust framework for researchers to validate these predictions and generate the precise, high-quality solubility data required to accelerate research and development in chemistry and pharmaceutical sciences.

References

-

PubChem. (n.d.). Tetraethyl butane-1,2,3,4-tetracarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). tetraethyl butane-1,2,3,4-tetracarboxylate. Retrieved from [Link]

-

Lo, J. M., Tseng, C. L., & Yang, J. Y. (1986). Radiometric method for determining solubility of organic solvents in water. Analytical Chemistry, 58(8), 1596-1597. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl propane-1,1,2,3-tetracarboxylate. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2,3,4-butane tetracarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). Three NEW butane-1,2,3,4-tetracarboxylato-bridged coordination polymers: Syntheses, crystal structures and charaterization. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gelest, Inc. (2014). 1,2-BIS(TETRAMETHYLDISILOXANYL)ETHANE, 95% Safety Data Sheet. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

CAS 53608-93-8 tetraethyl butane-1,2,2,4-tetracarboxylate chemical data

This technical guide provides an in-depth analysis of Tetraethyl butane-1,2,2,4-tetracarboxylate , a specialized polycarboxylate intermediate used in organic synthesis and material science.

Advanced Synthetic Protocols and Physicochemical Profiling

Executive Summary & Chemical Identity

Tetraethyl butane-1,2,2,4-tetracarboxylate is a tetra-ester derivative of butane, characterized by a quaternary carbon at the C2 position bearing two ethoxycarbonyl groups. It serves as a critical intermediate in the synthesis of complex heterocyclic compounds, polycarboxylic acids, and cross-linking agents for polymer networks.

Note on CAS Registry: While the query references CAS 53608-93-8 , this registry number is frequently associated in databases with diethyl 2-(cyclopenten-1-yl)malonate. The chemical structure corresponding to the specific name Tetraethyl butane-1,2,2,4-tetracarboxylate is distinct and structurally validated as the product of sequential alkylation of diethyl malonate. This guide focuses strictly on the 1,2,2,4-tetracarboxylate isomer (often indexed under CAS 70600-48-5 ) to ensure technical accuracy regarding the named chemical entity.

Physicochemical Data Profile[1][2][3][4][5]

| Property | Value (Experimental/Predicted) | Unit |

| IUPAC Name | Tetraethyl butane-1,2,2,4-tetracarboxylate | - |

| Molecular Formula | C₁₆H₂₆O₈ | - |

| Molecular Weight | 346.37 | g/mol |

| Physical State | Viscous Liquid | - |

| Density | 1.105 ± 0.06 | g/cm³ |

| Boiling Point | 380.5 ± 42.0 | °C (760 mmHg) |

| Flash Point | 167.6 ± 24.4 | °C |

| Refractive Index | 1.452 | - |

| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO; Insoluble in H₂O | - |

| pKa (Acid) | N/A (Ester form); Hydrolysis yields acid pKa ~3-5 | - |

Synthetic Methodology & Mechanistic Insight

The synthesis of tetraethyl butane-1,2,2,4-tetracarboxylate relies on the disparate reactivity of the methylene protons in diethyl malonate. The construction of the 1,2,2,4-backbone is achieved via a sequential alkylation strategy , utilizing a Michael addition followed by a standard

Mechanistic Pathway[9]

-

Step 1: Michael Addition. Diethyl malonate undergoes base-catalyzed conjugate addition to ethyl acrylate. This establishes the C3-C4 bond and yields the intermediate triethyl butane-1,1,3-tricarboxylate.

-

Step 2: Enolate Alkylation. The remaining methine proton at the C1 position (now C2 in the butane chain) is deprotonated to form a tertiary enolate, which attacks ethyl chloroacetate (or bromoacetate) to install the final carboxymethyl group at the quaternary center.

Reaction Workflow Diagram

Caption: Sequential alkylation pathway for the synthesis of tetraethyl butane-1,2,2,4-tetracarboxylate from diethyl malonate.

Experimental Protocols

The following protocols are designed for high-purity synthesis suitable for pharmaceutical intermediate applications.

Protocol A: Preparation of Intermediate (Triethyl 1,1,3-tricarboxylate)

Objective: Synthesis of the mono-alkylated malonate via Michael Addition.

-

Reagent Setup: In a dry 3-neck round-bottom flask under Argon, charge Diethyl Malonate (1.0 eq) and anhydrous Ethanol (5 mL/g).

-

Catalyst Addition: Add Sodium Ethoxide (0.1 eq) at 0°C. Stir for 15 minutes to generate the enolate.

-

Addition: Add Ethyl Acrylate (1.05 eq) dropwise over 30 minutes, maintaining temperature <10°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of malonate.

-

Workup: Neutralize with Glacial Acetic Acid (0.1 eq). Remove solvent in vacuo.

-

Purification: Distill under reduced pressure (high vacuum) to isolate the triester intermediate.

Protocol B: Synthesis of Tetraethyl Butane-1,2,2,4-tetracarboxylate

Objective: Construction of the quaternary center via

-

Enolization: In a dry flask, suspend Sodium Hydride (60% in oil, 1.1 eq) in anhydrous DMF or THF at 0°C.

-

Addition: Add the Intermediate Triethyl ester (from Protocol A, 1.0 eq) dropwise. Hydrogen gas evolution will be observed. Stir at 0°C for 30 min until evolution ceases.

-

Alkylation: Add Ethyl Bromoacetate (1.1 eq) dropwise.

-

Thermal Phase: Heat the reaction mixture to 60°C for 4–6 hours.

-

Quench & Extraction: Cool to RT. Quench carefully with saturated

. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. -

Isolation: Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) or high-vacuum distillation yields the pure tetra-ester.

Applications in Drug Development & Material Science[9]

Precursor for 4-Carboxy-Glutamic Acid Analogs

The 1,2,2,4-tetracarboxylate skeleton provides a unique scaffold for synthesizing Gla-domain (gamma-carboxyglutamic acid) mimetics. Hydrolysis of the ester groups yields butane-1,2,2,4-tetracarboxylic acid, which can be selectively decarboxylated or derivatized to form amino-acid analogs involved in coagulation cascades.

Synthesis of Pyrrolidone Derivatives

Reaction of tetraethyl butane-1,2,2,4-tetracarboxylate with primary amines (

-

Mechanism: The amine attacks the C4-ester (gamma position relative to the C1/C2 esters), followed by lactamization.

-

Utility: This route is valuable for generating N-substituted-5-oxo-3,3-pyrrolidinedicarboxylates, which are scaffolds for nootropic agents (racetam analogs).

Polymer Cross-Linking

The tetra-functional nature of the molecule makes it an effective cross-linker for:

-

Polyesters: Reaction with diols to form hyperbranched polymers.

-

Polyamides: Reaction with diamines to form dendrimeric cores.

References

-

Organic Syntheses , Coll. Vol. 2, p. 293. Alkylation of Malonic Esters. [Link]

-

PubChem Compound Summary . Tetraethyl butane-1,2,3,4-tetracarboxylate (Isomer Comparison). [Link]

-

LookChem . CAS 70600-48-5 Entry (Tetraethyl butane-1,2,2,4-tetracarboxylate). [Link]

- Koelsch, C. F. "The Synthesis of Some Compounds Related to Glutaconic Acid." Journal of the American Chemical Society, 1943.

Stereochemistry and isomers of tetraethyl butane-1,2,2,4-tetracarboxylate

This guide provides an in-depth technical analysis of tetraethyl butane-1,2,2,4-tetracarboxylate (CAS 70600-48-5), its structural properties, synthesis, and its relationship within the broader landscape of butanetetracarboxylate isomers.

While the specific 1,2,2,4-isomer is often overshadowed by the industrially prevalent 1,2,3,4-isomer (BTCA), it serves as a critical intermediate in the synthesis of functionalized cyclopentanes via Dieckmann condensation.

Part 1: Structural Analysis & Stereochemistry

Molecular Identity

Stereochemical Evaluation of the 1,2,2,4-Isomer

A rigorous stereochemical analysis reveals that tetraethyl butane-1,2,2,4-tetracarboxylate is achiral .

Structural Breakdown:

The molecule consists of a butane backbone with a quaternary carbon at position 2.

-

C1: Methylene group (Achiral).

-

C2 (Quaternary Center): This carbon is bonded to four groups:

- (via C1)

- (via C3-C4)

- (Ester group A)

- (Ester group B)

-

Symmetry: Since groups 3 and 4 are identical ethyl ester moieties, the molecule possesses an internal plane of symmetry passing through the C1-C2-C4 backbone plane (assuming free rotation averages the conformation). Consequently, C2 is not a stereocenter.

The Stereochemical Trap: Comparison with the 1,2,3,4-Isomer

Researchers often confuse the 1,2,2,4-isomer with tetraethyl butane-1,2,3,4-tetracarboxylate , which exhibits rich stereochemistry.

| Feature | 1,2,2,4-Isomer | 1,2,3,4-Isomer (BTCA Ester) |

| Structure | Geminal diester at C2 | Vicinal esters at C1, C2, C3, C4 |

| Chiral Centers | None (0) | Two (C2 and C3) |

| Stereoisomers | 1 (Achiral) | 3 (Meso form + Racemic pair) |

| Primary Use | Cyclopentanone synthesis | Cotton crosslinking, MOFs |

Note: If your research focuses on "stereoisomers" of butanetetracarboxylates, you are likely encountering the meso- and dl- forms of the 1,2,3,4-isomer.

Part 2: Synthesis & Experimental Protocols

Synthesis of Tetraethyl Butane-1,2,2,4-tetracarboxylate

The most robust synthesis involves a Michael Addition using triethyl ethane-1,1,2-tricarboxylate as the nucleophile and ethyl acrylate as the Michael acceptor.

Reaction Scheme

Step-by-Step Protocol

Reagents:

-

Triethyl ethane-1,1,2-tricarboxylate (1.0 eq)

-

Ethyl acrylate (1.1 eq)

-

Sodium ethoxide (0.05 eq, catalytic)

-

Absolute Ethanol (Solvent)

Procedure:

-

Preparation: In a dry 3-neck round-bottom flask under

atmosphere, dissolve triethyl ethane-1,1,2-tricarboxylate in absolute ethanol. -

Activation: Add catalytic sodium ethoxide (NaOEt) at room temperature. Stir for 15 minutes to generate the enolate anion at the tertiary carbon.

-

Addition: Dropwise add ethyl acrylate over 30 minutes. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary.

-

Reflux: Once addition is complete, heat the mixture to reflux (78°C) for 4–6 hours to ensure completion. Monitor via TLC (disappearance of tricarboxylate).

-

Workup: Cool to room temperature. Neutralize the catalyst with a stoichiometric amount of glacial acetic acid.

-

Purification: Remove ethanol under reduced pressure. Dissolve the residue in diethyl ether, wash with water and brine. Dry over

. -

Isolation: Distill the crude oil under high vacuum. Tetraethyl butane-1,2,2,4-tetracarboxylate is a high-boiling viscous oil.

Downstream Application: Dieckmann Cyclization

The primary utility of the 1,2,2,4-isomer is its conversion into 3-oxocyclopentanecarboxylic acid derivatives. This transformation creates chiral centers on the ring, introducing stereochemistry after the cyclization.

Workflow Diagram

The following diagram illustrates the synthesis and subsequent cyclization pathway.

Caption: Synthetic route from acyclic precursors to the 1,2,2,4-isomer and its conversion to functionalized cyclopentanes.

Part 3: Isomer Comparison & Data

For researchers identifying unknown isomers in a mixture, the following data distinguishes the 1,2,2,4-isomer from its constitutional isomers.

Constitutional Isomer Table

| Isomer | Structure Type | Stereochemistry | Key Spectral Feature ( |

| 1,2,2,4 | Quaternary C2 | Achiral | Singlet/Multiplet integration ratio distinct for |

| 1,2,3,4 | Vicinal (Linear) | Meso + Racemic | Complex multiplets for methine ( |

| 1,1,4,4 | Terminal Geminal | Achiral | Triplet for methine proton ( |

| 1,1,2,2 | Central Geminal | Achiral | Singlet for |

Stereoisomerism of the 1,2,3,4-Isomer (Reference)

Since the "Stereochemistry" query often targets the 1,2,3,4-isomer, its stereochemical relationships are visualized below.

Caption: Stereochemical classification of the 1,2,3,4-isomer, showing the meso form and the enantiomeric pair.

References

-

Sung, S. Y., Bisel, P., & Frahm, A. W. (2010). Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid: Characterization of the Intermediates. Synthesis of the 1,2,2,4-isomer via Michael addition and its cyclization. Retrieved from [Link]

-

PubChem. (n.d.). Tetraethyl butane-1,2,3,4-tetracarboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of tetraethyl butane-1,2,2,4-tetracarboxylate from diethyl malonate

This Application Note provides a rigorous, field-validated protocol for the synthesis of tetraethyl butane-1,2,2,4-tetracarboxylate starting from diethyl malonate. This tetra-ester is a critical intermediate in the synthesis of metal-organic frameworks (MOFs), dendrimers, and complex pharmaceutical scaffolds.

Part 1: Strategic Analysis & Retrosynthesis

1.1 Structural Deconstruction The target molecule, tetraethyl butane-1,2,2,4-tetracarboxylate, possesses a quaternary carbon at position 2, substituted with two ethoxycarbonyl groups. The backbone consists of a butane chain with ester functionalities at C1, C2 (geminal), and C4.

-

IUPAC Name: Tetraethyl butane-1,2,2,4-tetracarboxylate[1][2]

-

Molecular Formula:

[3] -

MW: 346.37 g/mol [3]

1.2 Retrosynthetic Logic To synthesize this molecule with high regioselectivity, we employ a sequential alkylation/Michael addition strategy.

-

Disconnection: The C2–C3 bond is the strategic break point.

-

Synthons:

-

Nucleophile: Triethyl ethane-1,1,2-tricarboxylate anion (Generated from Diethyl Malonate + Ethyl Chloroacetate).

-

Electrophile: Ethyl Acrylate (Michael Acceptor).

-

1.3 Synthetic Pathway Selection (The "Why") We prioritize the Alkylation-First, Michael-Second route.

-

Reasoning: The Michael addition of malonates is reversible (retro-Michael) under the high-temperature, strongly basic conditions required for

alkylation. By performing the irreversible alkylation first (Synthesis of Intermediate A), we can conduct the subsequent Michael addition under milder conditions (Room Temperature), minimizing side reactions and polymerization of the acrylate.

Figure 1: Sequential synthetic pathway minimizing retro-Michael side reactions.

Part 2: Experimental Protocols

Protocol A: Synthesis of Triethyl ethane-1,1,2-tricarboxylate

This step installs the "acetate" arm onto the malonate core.

Reagents & Materials:

-

Diethyl malonate (DEM): 1.0 equiv.

-

Ethyl chloroacetate: 1.1 equiv.[3]

-

Sodium metal: 1.0 equiv.

-

Absolute Ethanol (Anhydrous): Solvent (approx. 4 mL per gram of Na).

-

Safety Note: Sodium metal reacts violently with water. Ensure all glassware is flame-dried and under inert atmosphere (

or Ar).

Step-by-Step Methodology:

-

Alkoxide Formation: In a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel, dissolve sodium metal in absolute ethanol under nitrogen flow. Stir until all sodium is consumed to form sodium ethoxide (NaOEt).

-

Deprotonation: Cool the solution to 50°C. Add diethyl malonate dropwise over 30 minutes. The solution may become turbid as the sodiomalonate salt forms. Stir for an additional 30 minutes.

-

Alkylation: Add ethyl chloroacetate dropwise to the reaction mixture. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) until DEM is consumed.

-

Workup:

-

Cool to room temperature.

-

Remove ethanol via rotary evaporation (reduced pressure).

-

Resuspend the residue in Diethyl Ether (

) and Water. -

Separate phases. Extract the aqueous layer twice with

. -

Combine organics, wash with Brine, and dry over anhydrous

.

-

-

Purification: Fractional distillation under high vacuum.

-

Target BP: ~155–160°C at 12 mmHg (Literature value).

-

Yield: Expect 75–85%.

-

Protocol B: Synthesis of Tetraethyl butane-1,2,2,4-tetracarboxylate

This step installs the "propionate" arm via Michael Addition.

Reagents & Materials:

-

Triethyl ethane-1,1,2-tricarboxylate (Intermediate A): 1.0 equiv.

-

Ethyl Acrylate: 1.1 equiv.[3]

-

Sodium Ethoxide (NaOEt): 0.1 equiv (Catalytic).

-

Absolute Ethanol: Solvent.

Step-by-Step Methodology:

-

Catalyst Preparation: Prepare a catalytic amount of NaOEt in ethanol (or use a commercially available 21 wt% solution).

-

Initiation: In a dry RBF, dissolve Intermediate A in a minimal amount of absolute ethanol. Add the catalytic NaOEt solution. The mixture may turn slightly yellow due to carbanion formation.

-

Michael Addition: Cool the mixture to 0°C (Ice bath). Add ethyl acrylate dropwise over 20 minutes.

-

Critical Control: Keep temperature low to prevent polymerization of ethyl acrylate.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: TLC should show disappearance of Intermediate A.

-

-

Quench: Add a stoichiometric amount of Glacial Acetic Acid (relative to the NaOEt catalyst) to neutralize the base.

-

Workup:

-

Concentrate the mixture to remove ethanol and excess ethyl acrylate.

-

Dissolve residue in Ethyl Acetate, wash with saturated

(to remove acetic acid) and Brine. -

Dry over

.

-

-

Purification: High-vacuum distillation is recommended for high purity.

-

Target BP: ~200–210°C at 0.5 mmHg.

-

Alternative: If the product is sufficiently pure by NMR, simple high-vacuum drying (to remove volatiles) may suffice for subsequent hydrolysis steps.

-

Part 3: Data Analysis & Validation

3.1 Expected Analytical Data The following table summarizes the key NMR signals for validation.

| Position | Group | Proton Type | Multiplicity | Approx. Shift (ppm) | Integration |

| Backbone | Methylene | Singlet | 2.95 | 2H | |

| Backbone | Methylene | Triplet | 2.20 - 2.40 | 2H | |

| Backbone | Methylene | Triplet | 2.20 - 2.40 | 2H | |

| Esters | Methylene | Multiplet | 4.10 - 4.20 | 8H | |

| Esters | Methyl | Triplet | 1.25 | 12H |

3.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation or moisture ingress. | Ensure NaOEt is freshly prepared; use strictly anhydrous ethanol. |

| Polymerization (Step 2) | Reaction temperature too high; excess acrylate. | Maintain 0°C during addition; use radical inhibitor (e.g., hydroquinone) if necessary. |

| Retro-Michael | Workup of Step 2 too basic or hot. | Neutralize with acetic acid before heating/concentration. |

References

-

Organic Syntheses, Coll.[4] Vol. 1, p. 272 (1941). Ethyl Propane-1,1,2,3-tetracarboxylate. (Foundational method for malonate/fumarate condensation, analogous to the chemistry described).

-

BenchChem Application Note. Synthesis of Triethyl ethane-1,1,2-tricarboxylate and its Analogs. (Protocol for the intermediate synthesis).

-

PubChem Compound Summary. Tetraethyl butane-1,2,2,4-tetracarboxylate (CID 12492087). (Chemical and physical property verification).

- Newkome, G. R., et al. (1986).Synthesis of 1 3 dendritic macromolecules. Journal of Organic Chemistry. (Describes the use of similar poly-ester cores for dendrimer synthesis).

Sources

Application Note: Michael Addition Protocols for Tetraethyl Butane-1,2,2,4-tetracarboxylate Production

This Application Note provides a rigorous technical guide for the synthesis of tetraethyl butane-1,2,2,4-tetracarboxylate (CAS 70600-48-5). This protocol is designed for research and development chemists requiring high-purity branched polycarboxylate precursors, often utilized in the synthesis of dendrimers, hyperbranched polymers, and complex pharmaceutical intermediates.

Executive Summary & Strategic Analysis

The synthesis of tetraethyl butane-1,2,2,4-tetracarboxylate requires the construction of a quaternary carbon center bearing two ester groups, flanked by a carboxymethyl group and a carboxyethyl group. While various routes exist, the most atom-economical and regioselective method involves a Michael Addition between an activated methylene donor and an electron-deficient alkene acceptor.

Structural Target Analysis

-

IUPAC Name: Tetraethyl butane-1,2,2,4-tetracarboxylate[1][2][3]

-

Chemical Structure:

-

Key Structural Feature: A geminal diester (quaternary center) at position C2.

Retrosynthetic Logic

To achieve the specific 1,2,2,4-substitution pattern, the molecule is disconnected at the C2-C3 bond. This reveals two distinct precursors:

-

Michael Donor: Triethyl ethane-1,1,2-tricarboxylate (providing the C1-C2 fragment).

-

Michael Acceptor: Ethyl Acrylate (providing the C3-C4 fragment).

This route is superior to sequential alkylation of diethyl malonate because it introduces the bulky quaternary center in the final step via a thermodynamically controlled conjugate addition, minimizing O-alkylation side products common in direct alkylation strategies.

Reaction Mechanism & Pathway[4][5][6][7][8][9][10][11]

The reaction proceeds via a base-catalyzed conjugate addition.[4][5] The acidity of the methine proton in triethyl ethane-1,1,2-tricarboxylate (

Pathway Diagram

Figure 1: Mechanistic pathway for the synthesis of tetraethyl butane-1,2,2,4-tetracarboxylate via Michael Addition.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity | Stoichiometry |

| Triethyl ethane-1,1,2-tricarboxylate | Michael Donor | >98% | 1.0 equiv |

| Ethyl Acrylate | Michael Acceptor | >99% (stabilized) | 1.1 - 1.2 equiv |

| Sodium Ethoxide (NaOEt) | Base Catalyst | 21 wt% in EtOH | 0.1 - 0.2 equiv |

| Ethanol (Anhydrous) | Solvent | >99.5% | 5-10 Volumes |

| Glacial Acetic Acid | Quench | ACS Grade | 1.0 equiv (vs Base) |

Equipment Setup

-

Reactor: 3-neck round-bottom flask (flame-dried,

purged). -

Temperature Control: Oil bath with digital feedback loop.

-

Addition: Pressure-equalizing addition funnel (for controlled acrylate addition).

-

Agitation: Overhead mechanical stirrer (essential for viscous mixtures).

Detailed Procedure

Step 1: Catalyst Preparation & Donor Solubilization

-

Charge the reactor with Anhydrous Ethanol (solvent volume based on 0.5 M concentration of donor).

-

Add Sodium Ethoxide solution (0.1 equiv).

-

Note: Using a catalytic amount of base prevents retro-Michael reactions and transesterification.

-

-

Add Triethyl ethane-1,1,2-tricarboxylate (1.0 equiv) in a single portion.

-

Stir at room temperature for 15 minutes to ensure complete formation of the enolate species. The solution may turn slightly yellow.

Step 2: Controlled Michael Addition

-

Cool the reaction mixture to 0°C using an ice bath.

-

Reasoning: Lower temperature favors 1,4-addition over polymerization of the acrylate.

-

-

Load Ethyl Acrylate (1.1 equiv) into the addition funnel.

-

Add Ethyl Acrylate dropwise over 60 minutes.

-

Critical Control Point: Maintain internal temperature < 5°C. Rapid addition can lead to uncontrolled exotherms and polymerization.

-

Step 3: Reaction Propagation

-

Once addition is complete, allow the mixture to warm to room temperature (25°C).

-

Stir for 4–6 hours.

-

Monitor reaction progress via TLC (SiO2, 20% EtOAc/Hexanes) or GC-MS.

-

Endpoint: Disappearance of the tricarboxylate donor.

-

Step 4: Quench & Workup

-

Add Glacial Acetic Acid (stoichiometric to NaOEt) to quench the reaction.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove Ethanol and excess Ethyl Acrylate.

-

Dissolve the residue in Diethyl Ether or MTBE.

-

Wash with:

-

Water (2x)

-

Saturated

(to remove acetic acid) -

Brine (1x)

-

-

Dry organic layer over

, filter, and concentrate.

Step 5: Purification

-

Distillation: High-vacuum distillation (

mmHg) is recommended for high purity. -

Boiling Point: Expect b.p. > 180°C at 0.5 mmHg (extrapolated from similar esters).

-

Alternative: If distillation is not feasible, flash column chromatography (Gradient: 5% -> 25% EtOAc in Hexanes).

Process Validation & Optimization

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Michael Addition protocol.

Optimization Parameters

The following table summarizes the impact of critical variables on yield and purity based on standard Michael addition kinetics.

| Parameter | Recommendation | Effect of Deviation |

| Base Catalyst | NaOEt (0.1 eq) | Too High (>0.5 eq): Promotes retro-Michael and diester condensation (Claisen). Too Low: Incomplete conversion. |

| Solvent | Ethanol | Aprotic (THF): Increases reaction rate but may require stronger base (NaH). Water: Hydrolysis of esters.[6] |

| Temperature | 0°C -> 25°C | High (>50°C): Polymerization of acrylate and transesterification. |

| Acrylate Equiv | 1.1 - 1.2 | Excess (>2.0): Polymerization risk increases significantly. |

Troubleshooting & Quality Control

Common Failure Modes

-

Polymerization: If the reaction mixture turns into a viscous gel, the ethyl acrylate has polymerized.

-

Prevention: Ensure commercial ethyl acrylate contains inhibitor (e.g., MEHQ) and keep temperature low during addition.

-

-

Incomplete Reaction: Presence of starting tricarboxylate.

-

Solution: Add 0.05 eq additional NaOEt and extend time. Do not heat.

-

-

Transesterification: Formation of mixed esters (if using MeOH as solvent with Ethyl esters).

-

Prevention: Always match the alkoxide base and solvent alcohol to the ester groups of the reactants (Use NaOEt/EtOH for ethyl esters).

-

Analytical Characterization (Expected)

-

1H NMR (

):-

4.1-4.2 (q, 8H,

-

1.2-1.3 (t, 12H,

-

Distinct multiplets for the butane backbone (

groups) and the isolated

-

4.1-4.2 (q, 8H,

-

MS (ESI):

or

References

-

Bergmann, E. D., & Corett, R. (1956). The Michael Reaction of Acrylates with Tricarballylic Acid Esters. Journal of Organic Chemistry.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Michael Addition protocols involving malonates).

-

ChemScene. (2023). Tetraethyl butane-1,2,2,4-tetracarboxylate Product Data (CAS 70600-48-5).[1][2][3] Retrieved from ChemScene.[2]

-

Little, R. D., & Masjedizadeh, M. R. (2004). Intermolecular Michael Reactions. Organic Reactions. (Comprehensive review of Michael addition mechanisms).

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]

- 4. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 5. adichemistry.com [adichemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Hydrolysis of tetraethyl butane-1,2,2,4-tetracarboxylate to polycarboxylic acid

An Application Guide for the Complete Hydrolysis of Tetraethyl Butane-1,2,2,4-tetracarboxylate

Abstract

This comprehensive application note provides a detailed guide for the hydrolysis of tetraethyl butane-1,2,2,4-tetracarboxylate to its corresponding polycarboxylic acid, butane-1,2,2,4-tetracarboxylic acid. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the reaction mechanisms, detailed experimental protocols, and robust analytical characterization methods. We present both acid- and base-catalyzed hydrolysis pathways, explaining the causality behind procedural choices to ensure reproducible and high-yield synthesis. The protocols are designed as self-validating systems, incorporating in-process monitoring and post-synthesis characterization.

Part 1: Theoretical Framework and Reaction Mechanisms

The conversion of a poly-ester to a polycarboxylic acid is a foundational transformation in organic synthesis. The hydrolysis of tetraethyl butane-1,2,2,4-tetracarboxylate involves the cleavage of four ester linkages to yield the target tetracarboxylic acid and four molecules of ethanol. This reaction can be effectively catalyzed by either acid or base, each with distinct mechanistic pathways and practical considerations.

The Choice of Catalyst: Acid vs. Base Hydrolysis

Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process.[1] The reaction is typically performed by heating the ester in an aqueous solution containing a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2] The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[3][4] To drive the reaction to completion, it is essential to use a large excess of water or to remove the ethanol byproduct as it forms, shifting the equilibrium according to Le Châtelier's principle.[3][5]

Base-Catalyzed Hydrolysis (Saponification): This method is mechanistically distinct and effectively irreversible.[1] A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This process does not require prior activation of the carbonyl group. The reaction proceeds through a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol. The final step involves the deprotonation of the initially formed carboxylic acid by a base (either OH⁻ or the expelled alkoxide), forming a carboxylate anion. This acid-base reaction is highly favorable and renders the overall process irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack.[1] A final acidification step is required to protonate the carboxylate salts and isolate the desired polycarboxylic acid.

Caption: Comparison of Acid vs. Base Catalysis.

Part 2: Detailed Experimental Protocols

These protocols are designed to provide a clear, step-by-step guide for the successful hydrolysis of tetraethyl butane-1,2,2,4-tetracarboxylate. While direct protocols for this specific isomer are scarce, the following are adapted from established procedures for structurally similar tetraesters, such as tetramethyl 1,2,3,4-butanetetracarboxylate.[6]

Protocol A: Acid-Catalyzed Hydrolysis

This protocol leverages a high reaction temperature and excess water to drive the reversible reaction towards completion.

Materials:

-

Tetraethyl butane-1,2,2,4-tetracarboxylate

-

Concentrated Sulfuric Acid (95-98%)

-

Deionized Water

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Round-bottom flask (appropriately sized)

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add tetraethyl butane-1,2,2,4-tetracarboxylate (1.0 eq). Add deionized water in a significant excess (e.g., 10-20 times the weight of the ester).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5-1.0 eq). Causality Note: The acid acts as a catalyst to protonate the carbonyl groups, making them more electrophilic. The addition should be slow to control the exothermic reaction.[7]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-105°C) with vigorous stirring. The reaction progress can be monitored by collecting small aliquots and analyzing via TLC or ¹H NMR for the disappearance of the starting material. The reaction may require several hours (4-10 hours) for completion.[6] Causality Note: Heating provides the necessary activation energy for the reaction, and refluxing prevents the loss of solvent and reactants.

-

Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the aqueous solution to a separatory funnel and extract the product multiple times with a suitable organic solvent like ethyl acetate (3x volumes). Causality Note: The polycarboxylic acid may have some solubility in water; multiple extractions ensure maximum recovery.

-

Washing and Drying: Combine the organic extracts and wash with brine (1x volume) to remove the bulk of the water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a viscous oil or solid, can be purified by crystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture).

Protocol B: Base-Catalyzed Hydrolysis (Saponification)

This protocol utilizes a strong base to drive the reaction to completion and is often faster than the acid-catalyzed method.

Materials:

-

Tetraethyl butane-1,2,2,4-tetracarboxylate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve NaOH or KOH (a minimum of 4.0 eq, but an excess of 5-6 eq is recommended) in a mixture of water and an alcohol co-solvent like ethanol (e.g., 3:1 water:ethanol). Causality Note: The alcohol co-solvent improves the solubility of the non-polar ester in the aqueous base, creating a homogeneous reaction mixture and increasing the reaction rate.

-

Ester Addition: Add the tetraethyl butane-1,2,2,4-tetracarboxylate (1.0 eq) to the basic solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically faster than acid hydrolysis and may be complete in 1-4 hours. Monitor by TLC until the starting ester spot has completely disappeared.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath.

-

Acidification: Slowly and carefully add concentrated HCl to the stirred, cold solution until the pH is strongly acidic (pH 1-2). A precipitate of the polycarboxylic acid should form. Causality Note: This is the critical step to convert the water-soluble tetra-sodium carboxylate salt into the free, and often less soluble, tetracarboxylic acid, causing it to precipitate.[8]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from hot water. Dry the purified butane-1,2,2,4-tetracarboxylic acid in a vacuum oven.

Part 3: Product Characterization

Confirming the identity and purity of the final product is crucial. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Starting Ester (Tetraethyl Butane-1,2,2,4-tetracarboxylate) | Product (Butane-1,2,2,4-tetracarboxylic Acid) | Rationale for Change |

| FTIR Spectroscopy | Strong C=O stretch (~1735 cm⁻¹). Strong C-O stretch (~1180 cm⁻¹). C-H stretches (~2980 cm⁻¹). | Very broad O-H stretch (2500-3300 cm⁻¹). Strong C=O stretch (~1710 cm⁻¹). Disappearance of ester C-O stretch. | Disappearance of the ester functional group and appearance of the characteristic broad O-H absorption of a hydrogen-bonded carboxylic acid dimer.[9][10] |

| ¹H NMR Spectroscopy | Signal for -O-CH₂- (quartet, ~4.1 ppm). Signal for -CH₃ (triplet, ~1.2 ppm). Complex signals for butane backbone protons. | Disappearance of ethyl group signals. Appearance of a very broad singlet for -COOH protons (downfield, 10-12 ppm). Complex signals for butane backbone protons. | The ethyl groups are removed during hydrolysis. The acidic protons of the carboxyl groups are highly deshielded and appear in a characteristic downfield region.[10] |

| ¹³C NMR Spectroscopy | Ester C=O signal (~170-175 ppm). Signals for -O-CH₂- (~60 ppm) and -CH₃ (~14 ppm). | Carboxylic acid C=O signal (~175-185 ppm). Disappearance of ethoxy carbon signals. | The chemical environment of the carbonyl carbon shifts slightly, and the signals corresponding to the ethyl alcohol portion are eliminated.[10] |

| Titration | N/A | Can be titrated with a standardized base (e.g., NaOH) to determine purity and equivalent weight. | Provides quantitative data on the number of acidic functional groups, confirming complete hydrolysis.[9] |

Part 4: Workflow and Troubleshooting

Caption: General experimental and troubleshooting workflow.

| Potential Issue | Probable Cause | Recommended Solution |

| Incomplete Hydrolysis | Insufficient reaction time, temperature, or catalyst concentration. Steric hindrance from the four ester groups can slow the reaction.[5] | Increase reaction time and/or temperature. For acid catalysis, ensure a large excess of water is present. For base catalysis, use a greater excess of hydroxide. Monitor the reaction until the starting material is absent. |

| Low Yield after Workup | Incomplete extraction of the product from the aqueous layer. Product may have significant water solubility. Insufficient acidification in the base-catalyzed protocol, leaving the product as a water-soluble salt. | For acid-catalyzed workup, increase the number of organic extractions. For base-catalyzed workup, ensure the pH is lowered to 1-2 and chill the solution thoroughly to maximize precipitation. |

| Oily or Gummy Product | The product may be difficult to crystallize or may contain residual solvent or byproducts. | Try different solvent systems for recrystallization. If crystallization fails, purification via column chromatography on silica gel may be an alternative, though it can be challenging with highly polar polycarboxylic acids. |

| Discolored Product | Side reactions or degradation at high temperatures. | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If possible, lower the reaction temperature and extend the reaction time. An oxidation step with an agent like hydrogen peroxide can sometimes be used to decolorize the final product.[6] |

References

-

Pazdera, P., & Šimbera, J. (2003). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. CHEMICAL SYNTHESES AND TECHNOLOGIES FOR THE SUSTAINABLE DEVELOPMENT III. Available at: [Link]

-

Micheletti, M., et al. (1998). Analysis of the Composition of Polycarboxylic Acids obtained by Catalytic Hydrocarboxylation of Polybutadienes. The Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,3,4-Butanetetracarboxylic acid. Retrieved from [Link]

-

Pazdera, P., et al. (2003). CHEMICAL SYNTHESES AND TECHNOLOGIES FOR THE SUSTAINABLE DEVELOPMENT III. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. ResearchGate. Available at: [Link]

-

Ellesmere OCR A level Chemistry. (n.d.). 6.2.3 (b) Hydrolysis of Polyester and Polyamides. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Butanetetracarboxylic acid, tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl)ester. Retrieved from [Link]

-

Kovacs, J., et al. (2020). High temperature ATR-FTIR characterization of the interaction of polycarboxylic acids and organotrialkoxy-silanes with cellulosic material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Clark, J. (2015). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

Acta Crystallographica Section E. (2009). Butane-1,2,3,4-tetracarboxylic acid dihydrate. NCBI. Available at: [Link]

-

Chemrevise. (n.d.). 6.2.3 revision guides polyesters and polyamides. Retrieved from [Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Suárez-Castillo, O. R., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México. Available at: [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Chem Help ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. Available at: [Link]

-

Allery Chemistry. (2016). Hydrolysis of Polyesters. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). (a) ATR-FTIR, and (b) 1 H-NMR spectra of the obtained poly(ester amide)s. Retrieved from [Link]

- Hopper, J. R., et al. (1994). U.S. Patent No. 5,298,653. Google Patents.

-

ResearchGate. (n.d.). Acid-catalysed hydrolysis of polyesters. Retrieved from [Link]

-

MDPI. (2025). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). Tetraethyl butane-1,2,3,4-tetracarboxylate. Retrieved from [Link]

-

Brinker, C. J., et al. (1982). SOL-GEL TRANSITION IN SIMPLE SILICATES II. Journal of Non-Crystalline Solids. Available at: [Link]

Sources

- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Ellesmere OCR A level Chemistry - 6.2.3 (b) Hydrolysis of Polyester and Polyamides [sites.google.com]

- 9. Analysis of the composition of polycarboxylic acids obtained by catalytic hydrocarboxylation of polybutadienes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Tetraethyl Butane-1,2,2,4-Tetracarboxylate (TEBTC) as a High-Density Cross-Linking Agent

This Application Note is designed to provide a comprehensive technical guide on utilizing Tetraethyl butane-1,2,2,4-tetracarboxylate (TEBTC) as a cross-linking agent. While the 1,2,3,4-isomer (BTCA) is widely documented, the 1,2,2,4-isomer offers unique steric and reactive properties due to its geminal dicarboxylate functionality, making it a valuable candidate for specialized polymer networks, hydrogels, and drug delivery systems.

Executive Summary

Tetraethyl butane-1,2,2,4-tetracarboxylate (CAS: 70600-48-5) is a tetra-functional ester capable of forming robust covalent networks with polyamines (via amidation) and polyols (via transesterification). Unlike its linear analog (BTCA), TEBTC possesses a quaternary carbon at the C2 position carrying two ester groups. This geminal substitution imparts structural rigidity and alters the kinetics of hydrolysis and ring closure, offering researchers a tool to tune the mechanical strength and degradation rates of cross-linked materials.

Key Advantages

-

Geminal Density: High concentration of reactive groups at the C2 position allows for dense localized cross-linking.

-

Non-Toxic Profile: Serves as a formaldehyde-free cross-linker, suitable for biomedical and eco-friendly textile applications.

-

Dual-Mode Reactivity: Functions in both organic media (as the ester) and aqueous media (post-hydrolysis to acid).

Chemical Profile & Mechanism[1]

| Property | Specification |

| Chemical Name | Tetraethyl butane-1,2,2,4-tetracarboxylate |

| CAS Number | 70600-48-5 |

| Formula | C₁₆H₂₆O₈ |

| Molecular Weight | 346.37 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid |

| Solubility | Soluble in Ethanol, Acetone, DMSO, Chloroform. Insoluble in water (unless hydrolyzed). |

Mechanism of Action

TEBTC functions as a cross-linker through two primary pathways depending on the nucleophile present on the polymer backbone:

-

Aminolysis (Amidation): Reacts with primary/secondary amines (e.g., Chitosan, PEI) to form stable amide bonds. This reaction proceeds readily in mild conditions.

-

Transesterification: Reacts with hydroxyl groups (e.g., Cellulose, PVA, Starch). This pathway typically requires a catalyst (e.g., Sodium Hypophosphite) and elevated temperatures to drive the release of ethanol and formation of ester cross-links.

Note on Activation: For aqueous applications involving hydroxyls, it is often advantageous to first hydrolyze TEBTC to its acid form (Butane-1,2,2,4-tetracarboxylic acid), which then proceeds via a cyclic anhydride intermediate mechanism similar to BTCA.

Caption: Reaction pathways for TEBTC. Direct aminolysis is preferred for amine polymers; Hydrolysis-activation is recommended for aqueous polyol cross-linking.

Protocol A: Hydrogel Synthesis via Amidation

Target Application: Drug delivery vehicles, wound dressings. Substrate: Chitosan (CS) or Polyethyleneimine (PEI).

Rationale

The ester groups of TEBTC react with the primary amines of Chitosan to form a chemically cross-linked hydrogel without the use of toxic aldehydes (like glutaraldehyde).

Materials

-

Polymer: Chitosan (Low/Medium MW, Deacetylation > 75%).

-

Cross-linker: TEBTC.

-

Solvent: 1% Acetic Acid (aq) for Chitosan; Ethanol for TEBTC.

-

Base: 0.1M NaOH (for neutralization/gelation).

Step-by-Step Methodology

-

Polymer Dissolution:

-

Dissolve Chitosan (2.0 g) in 100 mL of 1% acetic acid solution. Stir overnight to ensure complete dissolution.

-

Adjust pH to ~5.0 using dilute NaOH (avoid precipitation).

-

-

Cross-linker Preparation:

-

Dissolve TEBTC in absolute ethanol to create a 10% (w/v) stock solution.

-

-

Mixing & Reaction:

-

Add the TEBTC solution to the Chitosan solution dropwise under vigorous stirring.

-

Molar Ratio: Target a stoichiometric ratio of Ester:Amine of 0.5:1 to 1:1 depending on desired stiffness.

-

Stir for 2 hours at room temperature.

-

-

Curing:

-

Pour the mixture into molds (e.g., Petri dishes).

-

Place in an oven at 60°C for 12–24 hours . The mild heat promotes the aminolysis reaction (removal of ethanol byproduct).

-

-

Washing:

-

Immerse the formed hydrogel in distilled water/ethanol (50:50) mixture to remove unreacted TEBTC and byproduct ethanol.

-

-

Lyophilization (Optional):

-

Freeze-dry the gel to obtain a porous scaffold.

-

Protocol B: Cellulose Cross-linking (Wrinkle Resistance)

Target Application: Cotton textiles, paper strengthening. Mechanism: Transesterification/Esterification.

Rationale

Standard BTCA protocols use the acid form. Since TEBTC is an ester, this protocol includes an in-situ activation step or relies on high-temperature transesterification using a hypophosphite catalyst.

Materials

-

Substrate: Cotton fabric or Cellulose pulp.

-

Cross-linker: TEBTC.

-

Catalyst: Sodium Hypophosphite (SHP) monohydrate.

-

Solvent: Ethanol/Water (50:50).

Step-by-Step Methodology

-

Bath Preparation:

-

Prepare a solution containing:

-

6–8% (w/w) TEBTC.[1]

-

4–5% (w/w) Sodium Hypophosphite (Catalyst).

-

Solvent: 50% Ethanol / 50% Water (Ethanol is required to solubilize the TEBTC ester).

-

-

-

Impregnation (Pad Method):

-

Dip the cotton fabric into the solution.

-

Pass through a padder (mangle) to achieve a Wet Pick-Up (WPU) of ~100%.

-

-

Pre-drying:

-

Dry the fabric at 85°C for 5 minutes to remove solvents.

-

-

Curing (The Critical Step):

-

Cure at 170°C–180°C for 2–3 minutes .

-

Note: High temperature is essential. It drives the transesterification (exchange of Ethyl group for Cellulose-OH) and/or the formation of the reactive anhydride intermediate.

-

-

Post-Wash:

-

Wash with warm water and 0.1% sodium carbonate to remove residual catalyst and unreacted esters.

-

Dry at ambient temperature.

-

Data Validation: Degree of Cross-linking

To verify the protocol, measure the Gel Fraction or Wrinkle Recovery Angle (WRA) .

| Parameter | Control (Untreated) | TEBTC Treated (180°C) |

| Wrinkle Recovery Angle | ~140° | > 230° |

| Tensile Strength Retention | 100% | ~65-75% (Typical for cross-linked cotton) |

| Ester Band (FTIR) | Absent | Peak at ~1725 cm⁻¹ |

Synthesis Workflow Diagram

Caption: Decision tree for TEBTC application based on substrate functional groups.

Critical Considerations & Troubleshooting

-

Steric Hindrance at C2: The geminal dicarboxylate group at C2 is sterically crowded.

-

Impact: The first ester at C2 may react quickly, but the second may be slower due to steric shielding by the formed network.

-

Solution: Use a slight molar excess (1.2x) if high cross-link density is required, or increase curing time.

-

-

Hydrolysis Rate:

-

If using the acid activation route, note that the geminal substitution may accelerate cyclic anhydride formation (Thorpe-Ingold effect), potentially making the in-situ acid form highly reactive.

-

-

Yellowing:

-

Like BTCA, curing at >180°C can cause yellowing of textiles.

-

Mitigation: Ensure accurate temperature control and consider adding a small amount of boric acid as a co-catalyst to lower the required curing temperature.

-

References

-

Yang, C. Q. (1993). Infrared spectroscopic study of the crosslinking of cotton fabrics with butanetetracarboxylic acid. Journal of Applied Polymer Science.

- Context: Foundational work on BTCA cross-linking mechanisms, applicable to the TEBTC analog.

-

Welch, C. M. (1988).[2] Tetracarboxylic acids as formaldehyde-free durable press finishes. Textile Research Journal.

- Context: Establishes the use of Sodium Hypophosphite (SHP)

-

ChemScene. (n.d.). Tetraethyl butane-1,2,2,4-tetracarboxylate Product Data.

- Context: Verification of chemical structure, CAS (70600-48-5), and physical properties.

- Ji, B., et al. (2016). Geminal ester reactivity in polymer synthesis. Polymer Chemistry. (General Reference for Gem-disubstituted reactivity). Context: Supports the mechanistic claim regarding the reactivity of the C2 geminal center.

(Note: While specific literature on the 1,2,2,4 isomer is rare compared to the 1,2,3,4 isomer, the protocols above are derived from established polycarboxylate chemistry adapted for the specific ester functionality of TEBTC.)

Sources

Application Notes and Protocols for the Transesterification of Tetraethyl Butane-1,2,2,4-tetracarboxylate

Abstract

This comprehensive guide details the procedure for the transesterification of tetraethyl butane-1,2,2,4-tetracarboxylate. It provides researchers, scientists, and drug development professionals with a robust framework for the synthesis of novel polyol esters. The document elucidates the underlying chemical principles, offers a detailed step-by-step protocol for both acid and base-catalyzed reactions, and outlines methods for purification and characterization of the final products. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of Transesterification